2-(1-Isobutyl-3-pyrrolidinyl)acetic acid

Description

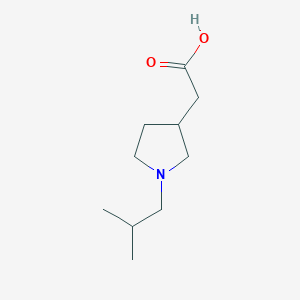

2-(1-Isobutyl-3-pyrrolidinyl)acetic acid is a pyrrolidine derivative featuring an isobutyl group at the 1-position of the pyrrolidine ring and an acetic acid moiety at the 3-position. Pyrrolidine scaffolds are widely utilized in drug design due to their conformational rigidity and ability to modulate pharmacokinetic properties.

Properties

IUPAC Name |

2-[1-(2-methylpropyl)pyrrolidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-8(2)6-11-4-3-9(7-11)5-10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWZNCOPMDMAAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCC(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401261106 | |

| Record name | 1-(2-Methylpropyl)-3-pyrrolidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401261106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220019-64-6 | |

| Record name | 1-(2-Methylpropyl)-3-pyrrolidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methylpropyl)-3-pyrrolidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401261106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Isobutyl-3-pyrrolidinyl)acetic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

Introduction of the Isobutyl Group: The isobutyl group can be introduced via an alkylation reaction using isobutyl bromide in the presence of a strong base like sodium hydride.

Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a carboxylation reaction using carbon dioxide and a suitable organometallic reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1-Isobutyl-3-pyrrolidinyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

Oxidation: Products may include ketones or carboxylic acids.

Reduction: Products may include alcohols or amines.

Substitution: Products depend on the substituent introduced, such as esters or amides.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : This compound serves as a crucial precursor in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in developing new compounds with specific properties.

Biology

- Biological Activity Studies : Research is ongoing to explore its effects on cellular processes, including potential neuroprotective properties. The compound may interact with neurotransmitter systems, influencing neuronal function and signaling pathways.

Medicine

- Potential Therapeutic Agent : There is significant interest in the compound for its possible applications in treating neurological disorders. Studies have suggested that it may modulate enzyme activities related to neurotransmitter synthesis or degradation, which could be beneficial in conditions like depression or anxiety.

Industry

- Intermediate in Pharmaceutical Synthesis : In industrial settings, 2-(1-Isobutyl-3-pyrrolidinyl)acetic acid is utilized as an intermediate in the production of pharmaceuticals and specialty chemicals, leveraging its unique chemical properties to create desired products.

Key Mechanisms

- Enzyme Interaction : The compound may inhibit or activate enzymes involved in neurotransmitter metabolism.

- Receptor Modulation : It could bind to neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The findings suggested that the compound significantly reduced cell death and oxidative damage, indicating potential applications in neurodegenerative diseases.

Case Study 2: Enzyme Modulation

Research focusing on the compound's interaction with specific enzymes revealed that it could inhibit enzymes involved in neurotransmitter breakdown. This inhibition may enhance neurotransmitter levels, offering therapeutic benefits for mood disorders.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(1-Isobutyl-3-pyrrolidinyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate enzymes involved in neurotransmitter synthesis or degradation, thereby affecting neuronal function.

Comparison with Similar Compounds

Key Observations:

Benzyl (C17H26N2O2): Aromatic groups introduce steric bulk and π-π interactions, which may influence receptor binding. Pyridinylmethyl (C12H16N2O2): The pyridine ring enables coordination with metal ions or participation in acid-base reactions.

Molecular Weight Trends :

- Compounds with bulkier substituents (e.g., benzyl, phenylsulfonyl) exhibit higher molecular weights (290–297 g/mol), whereas simpler derivatives (e.g., carbamoyl) are lighter (186–220 g/mol). The target compound’s estimated molecular weight (199 g/mol) positions it as a mid-sized molecule, balancing solubility and bioavailability.

Biological Activity

2-(1-Isobutyl-3-pyrrolidinyl)acetic acid, a compound of interest in medicinal chemistry, is recognized for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a pyrrolidine ring and an acetic acid moiety. The structural attributes contribute to its interaction with biological targets, influencing various biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various receptors and enzymes. Key mechanisms include:

- Receptor Binding : The compound can bind to neurotransmitter receptors, potentially modulating neurotransmission and influencing pain pathways.

- Enzyme Modulation : It may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation and pain.

Pharmacological Properties

Preliminary studies suggest several pharmacological properties:

- Anti-inflammatory Effects : Research indicates that this compound can significantly inhibit lipopolysaccharide-induced nitric oxide production in RAW 264.7 cells, a common model for studying inflammation.

- Analgesic Activity : Its structural similarity to other piperazine derivatives suggests potential interactions with pain-related neurotransmitter systems.

Data Table: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits nitric oxide production in macrophage cells | |

| Analgesic | Potential modulation of pain pathways via receptor interaction | |

| Enzyme inhibition | May inhibit enzymes involved in inflammatory processes |

Case Studies

Several studies have explored the biological activity of compounds related to or derived from this compound:

-

Study on Anti-inflammatory Activity :

- A study demonstrated the compound's efficacy in reducing inflammation markers in vitro, highlighting its potential as an anti-inflammatory agent.

-

Pharmacokinetics Investigation :

- Research focusing on the pharmacokinetics of similar compounds indicated that structural modifications significantly affect bioavailability and metabolism. The isobutyl substitution may enhance its pharmacokinetic profile compared to other piperazine derivatives.

-

Neurotransmitter Interaction Studies :

- Investigations into the interaction of the compound with neurotransmitter systems revealed potential analgesic properties through modulation of receptor activity.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(1-Isobutyl-3-pyrrolidinyl)acetic acid, and how can reaction conditions be optimized?

- Methodology : A multi-step synthesis approach is typically employed. The pyrrolidine core can be functionalized via alkylation using isobutyl halides, followed by acetic acid side-chain introduction via nucleophilic substitution or coupling reactions. Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (40–80°C), and stoichiometric ratios of reagents to enhance yield. Catalytic methods, such as palladium-mediated cross-coupling, may improve regioselectivity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : and NMR confirm the isobutyl and pyrrolidine substituents. The acetic acid proton (δ ~12 ppm) and pyrrolidine ring protons (δ 1.5–3.5 ppm) are key identifiers.

- FT-IR : Carboxylic acid C=O stretching (~1700 cm) and N-H bending (~1550 cm) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodology : Use PPE (gloves, goggles) to prevent eye/skin contact. Work in a fume hood to avoid inhalation. Storage should be in airtight containers at 2–8°C. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Similar acetic acid derivatives are classified as irritants (Category 2/3 under GHS) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electronic properties, such as Fukui indices, to identify nucleophilic/electrophilic sites. Molecular electrostatic potential (MEP) maps highlight regions prone to attack, aiding in predicting reaction pathways with amines or electrophiles .

Q. How can discrepancies in NMR data for derivatives of this compound be resolved?

- Methodology : Contradictions may arise from tautomerism or solvent effects. Use deuterated solvents (DMSO-d) to stabilize protonation states. Variable-temperature NMR (VT-NMR) can detect dynamic processes, while 2D techniques (COSY, HSQC) clarify coupling patterns. Compare experimental data with simulated spectra from computational tools like ACD/Labs .

Q. What strategies stabilize this compound under varying pH conditions?

- Methodology : Buffered solutions (pH 4–6) minimize hydrolysis of the pyrrolidine ring. Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Degradation products (e.g., decarboxylated derivatives) can be identified via LC-MS. Adjusting storage pH to ~5.5 using citrate buffers enhances shelf life .

Q. Which in vitro assays are suitable for evaluating the biological activity of derivatives?

- Methodology :

- Enzyme Inhibition : Screen against targets like proteases or kinases using fluorescence-based assays (e.g., FRET).

- Cellular Uptake : Radiolabel the compound with or to track intracellular accumulation.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) assess potency. IC values are calculated using nonlinear regression models .

Data Interpretation and Optimization

Q. How do steric effects from the isobutyl group influence the compound’s crystallographic packing?

- Methodology : Single-crystal X-ray diffraction (e.g., CuKα radiation) reveals packing motifs. The isobutyl group’s bulkiness may lead to gauche conformations, reducing crystal symmetry. Compare with analogous structures (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid) to identify trends in unit cell parameters and hydrogen-bonding networks .

Q. What statistical methods address variability in biological assay results for this compound?

- Methodology : Use ANOVA to compare replicates across experimental batches. Outlier detection (e.g., Grubbs’ test) minimizes false positives. Dose-response curves are analyzed with four-parameter logistic models (e.g., GraphPad Prism). Normalize data to positive/negative controls to account for plate-to-plate variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.